molecular formula C11H13NO2 B2983891 6-Methyl-2-vinylisonicotinic acid ethyl ester CAS No. 1186513-02-9

6-Methyl-2-vinylisonicotinic acid ethyl ester

Cat. No.: B2983891
CAS No.: 1186513-02-9
M. Wt: 191.23
InChI Key: ILHHVOOTBZQILL-UHFFFAOYSA-N
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Description

6-Methyl-2-vinylisonicotinic acid ethyl ester is an ethyl ester derivative of isonicotinic acid, featuring a pyridine ring substituted with a methyl group at position 6 and a vinyl group at position 2. The vinyl group introduces conjugation and polymerizability, while the methyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 2-ethenyl-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-4-10-7-9(6-8(3)12-10)11(13)14-5-2/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHHVOOTBZQILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-vinylisonicotinic acid ethyl ester typically involves the esterification of 6-Methyl-2-vinylisonicotinic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-vinylisonicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of 6-Methyl-2-vinylisonicotinic acid.

    Reduction: Formation of 6-Methyl-2-vinylisonicotinic alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

6-Methyl-2-vinylisonicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-vinylisonicotinic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The vinyl group and ester functionality allow for various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Substituted Isonicotinic Acid Esters

  • Ethyl 6-Alkyl/Aryl-4-Chloromethyl-2-Methylnicotinate Synthesized via reactions of β-aminocrotonic acid ethyl ester with halogenated ketones, these compounds differ in substituents at positions 4 and 4. The 4-chloromethyl group increases electrophilicity, enabling nucleophilic substitution reactions, unlike the vinyl group in the target compound.
  • 2-Chloro-3-cyano-6-methylisonicotinic Acid Ethyl Ester This derivative (NIST: Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester) features electron-withdrawing groups (Cl, CN) at positions 2 and 3, significantly altering electronic properties.

Heterocyclic Esters with Aromatic Backbones

  • Ethyl 2-Methyl-1,3-benzothiazole-6-carboxylate
    The benzothiazole ring in this compound () introduces sulfur-based heteroaromaticity, which increases π-π stacking interactions and bioavailability. Unlike the pyridine backbone in the target compound, benzothiazole derivatives are often explored for antimicrobial and antitumor activities due to enhanced electron delocalization .

  • Methyl 6-Hydroxy-2-methylpyrimidine-4-carboxylate
    This pyrimidine-based ester () contains a hydroxyl group at position 6, enabling hydrogen bonding and pH-dependent solubility. The pyrimidine ring’s nitrogen atoms contribute to base-pairing interactions, making it relevant in nucleic acid chemistry, unlike the pyridine-based target compound .

Bioactive Ethyl Esters from Natural Products

  • 6-([1,3]Dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxybenzoic Acid Ethyl Ester A novel benzylisoquinoline alkaloid isolated from Coptis chinensis (), this compound features a fused dioxolo-isoquinoline system and methoxy groups. Its complex structure confers antioxidant and anti-inflammatory properties, distinct from the simpler pyridine-based target compound .
  • Caffeic Acid Ethyl Ester (CAEE) CAEE () contains a phenolic hydroxyl group, enabling potent antioxidant and antidiabetic effects via modulation of glucose and lipid metabolism pathways. The absence of phenolic groups in 6-methyl-2-vinylisonicotinic acid ethyl ester limits direct antioxidant activity but may favor other biological interactions .

Aliphatic and Fatty Acid Ethyl Esters

  • Phytanic Acid Ethyl Ester
    A branched-chain fatty acid ester (C22H44O2, MW: 340.58) with applications in lipid metabolism studies (). Its long hydrophobic chain contrasts with the aromatic target compound, resulting in differences in solubility (logP ~8 vs. ~2.5) and biological membrane permeability .

  • Short-Chain Fruity Esters (e.g., Ethyl Acetate, Ethyl Hexanoate) These esters () are volatile and contribute to flavor profiles in wines. Their low molecular weights (e.g., ethyl acetate: 88.11 g/mol) and linear structures contrast with the aromatic, higher molecular weight (estimated ~235 g/mol) target compound .

Comparative Data Table

Compound Backbone Substituents Key Properties/Applications Reference
This compound Pyridine 6-Me, 2-vinyl Polymerizable, medicinal intermediates
Ethyl 6-methyl-4-chloromethylnicotinate Pyridine 6-Me, 4-ClCH2 Electrophilic reactivity, thermal instability
2-Chloro-3-cyano-6-methylisonicotinic acid ethyl ester Pyridine 2-Cl, 3-CN, 6-Me Cross-coupling reactions, H-bonding
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate Benzothiazole 2-Me, 6-COOEt Antimicrobial, π-π stacking
Caffeic acid ethyl ester (CAEE) Phenylpropanoid 3,4-di-OH, ethyl ester Antioxidant, antidiabetic
Phytanic acid ethyl ester Branched fatty acid C20 chain, ethyl ester Lipid metabolism studies

Key Findings and Implications

  • Bioactivity: While lacking phenolic groups for antioxidant activity, its pyridine core may interact with enzymatic targets in drug design .
  • Physical Properties : Higher hydrophobicity compared to short-chain esters but lower than fatty acid derivatives, balancing solubility and membrane penetration .

Biological Activity

6-Methyl-2-vinylisonicotinic acid ethyl ester (CAS No. 1186513-02-9) is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, research findings, and case studies.

The molecular formula of this compound is C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2} with a molecular weight of 191.23 g/mol. Its structure features a vinyl group attached to a pyridine derivative, which may contribute to its bioactivity.

PropertyValue
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. These derivatives have been tested against various bacterial strains, showing significant inhibition of growth, particularly in Gram-positive bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: In Vitro Analysis

A recent study evaluated the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HCT116 (Colon Cancer)15
HeLa (Cervical Cancer)20

The results indicate that the compound effectively inhibits cancer cell growth at micromolar concentrations.

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Alteration of Gene Expression : It may affect the expression levels of genes associated with survival and proliferation.

Research Findings

A series of studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Studies : Research in Cancer Letters highlighted its potential as a therapeutic agent in combination with established chemotherapeutics, enhancing their efficacy.
  • Mechanistic Insights : Investigations into its mechanism revealed interference with cellular signaling pathways critical for tumor growth.

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